molecular formula C11H11F3O2 B14834595 4-Cyclopropoxy-2-methoxy-1-(trifluoromethyl)benzene

4-Cyclopropoxy-2-methoxy-1-(trifluoromethyl)benzene

Katalognummer: B14834595
Molekulargewicht: 232.20 g/mol
InChI-Schlüssel: BWYXYOVLSRVHMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cyclopropoxy-2-methoxy-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C11H11F3O2 and a molecular weight of 232.20 g/mol This compound is characterized by the presence of a cyclopropoxy group, a methoxy group, and a trifluoromethyl group attached to a benzene ring

Vorbereitungsmethoden

The synthesis of 4-Cyclopropoxy-2-methoxy-1-(trifluoromethyl)benzene involves several steps. One common method includes the reaction of 4-hydroxy-2-methoxy-1-(trifluoromethyl)benzene with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

4-Cyclopropoxy-2-methoxy-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding cyclopropylmethoxy derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or cyclopropoxy groups using reagents like sodium hydride or lithium diisopropylamide (LDA).

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

4-Cyclopropoxy-2-methoxy-1-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including agrochemicals and polymers.

Wirkmechanismus

The mechanism of action of 4-Cyclopropoxy-2-methoxy-1-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

4-Cyclopropoxy-2-methoxy-1-(trifluoromethyl)benzene can be compared with similar compounds such as:

The presence of the cyclopropoxy group in this compound imparts unique steric and electronic properties, making it distinct from other related compounds.

Eigenschaften

Molekularformel

C11H11F3O2

Molekulargewicht

232.20 g/mol

IUPAC-Name

4-cyclopropyloxy-2-methoxy-1-(trifluoromethyl)benzene

InChI

InChI=1S/C11H11F3O2/c1-15-10-6-8(16-7-2-3-7)4-5-9(10)11(12,13)14/h4-7H,2-3H2,1H3

InChI-Schlüssel

BWYXYOVLSRVHMA-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)OC2CC2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.